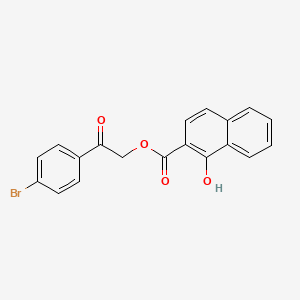
N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP-7930, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is widely distributed in the central nervous system and has been implicated in several neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. The development of mGluR5 antagonists like CGP-7930 has therefore been a focus of intense research in recent years.
作用機序
N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the mGluR5 receptor, blocking its activation by glutamate. This leads to a reduction in the downstream signaling pathways that are involved in the regulation of synaptic plasticity, neurotransmitter release, and neuronal excitability. The precise mechanisms by which mGluR5 antagonists like N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide exert their therapeutic effects are still being investigated, but it is thought that they may modulate the activity of other neurotransmitter systems, such as the dopamine and opioid systems.
Biochemical and physiological effects:
N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior in the elevated plus maze and light-dark box tests, and to enhance social interaction in the social interaction test. It has also been shown to reduce immobility time in the forced swim test and tail suspension test, indicating antidepressant-like effects. In animal models of schizophrenia, N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce hyperactivity and improve cognitive function. In animal models of addiction, N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce drug-seeking behavior and relapse.
実験室実験の利点と制限
One advantage of using N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in laboratory experiments is its high selectivity for the mGluR5 receptor, which reduces the potential for off-target effects. Another advantage is its potency, which allows for the use of lower doses and reduces the potential for toxicity. However, one limitation is that N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for research on N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide and other mGluR5 antagonists. One area of interest is the development of more selective and potent compounds that can be used to further elucidate the role of the mGluR5 receptor in neurological and psychiatric disorders. Another area of interest is the investigation of the potential use of mGluR5 antagonists in combination with other drugs, such as antidepressants or antipsychotics, to enhance their therapeutic effects. Finally, there is interest in the development of mGluR5 antagonists that have improved pharmacokinetic properties, such as increased solubility and longer half-life, to improve their potential for clinical use.
科学的研究の応用
N~1~-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting its potential use in the treatment of anxiety disorders, depression, and schizophrenia. It has also been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential use in the treatment of substance abuse disorders.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-13-14-21(18(2)15-17)24(28(26,27)20-11-7-4-8-12-20)16-22(25)23-19-9-5-3-6-10-19/h4,7-8,11-15,19H,3,5-6,9-10,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAAQJUXPODAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3741716.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3741724.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3741742.png)
![5-bromo-2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3741753.png)
![N-(2-methoxyphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3741759.png)
![1-benzyl-N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3741760.png)

![ethyl {[3-(4-bromophenyl)-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3741766.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3741777.png)
![ethyl 2-{[N-(2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3741793.png)
![N~1~-(3-methoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741802.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-ethylbenzamide](/img/structure/B3741807.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3741810.png)
![4-[(benzylthio)methyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3741814.png)